4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid
Overview
Description
4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C19H14ClNO4S and its molecular weight is 387.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally related to benzoic acid derivatives, which are known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to benzoic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, including oxidation and dehalogenation .
Pharmacokinetics
It’s structurally related to benzoic acid, which is known to be soluble in some organic solvents and in aqueous base . This suggests that it may have good bioavailability.
Result of Action
Structurally similar compounds, such as benzoic acid derivatives, are known to have various biological effects, including antimicrobial activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the solubility of benzoic acid derivatives can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
4-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, such as catechol-1,2-dioxygenase and gentisate-1,2-dioxygenase . These interactions are primarily due to the compound’s structural features, which allow it to bind to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of 4-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)benzoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the β-ketoadipate pathway, a crucial metabolic route in certain bacteria . By inhibiting key enzymes in this pathway, the compound can alter the metabolic flux and overall cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)benzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in adaptive changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of metabolic pathways and potential toxic effects. Threshold effects have been observed, where a certain dosage level is required to achieve noticeable biochemical changes . High doses can also result in adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)benzoic acid is involved in several metabolic pathways, including the β-ketoadipate pathway. It interacts with enzymes such as catechol-1,2-dioxygenase and gentisate-1,2-dioxygenase, affecting the metabolic flux and levels of metabolites . These interactions can lead to the accumulation of intermediate compounds, which may further influence cellular metabolism.
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)phenyl]sulfonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4S/c20-16-7-1-13(2-8-16)14-5-11-18(12-6-14)26(24,25)21-17-9-3-15(4-10-17)19(22)23/h1-12,21H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWSYJTWHIPSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177315 | |
Record name | 4-[[(4′-Chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801177315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-32-9 | |
Record name | 4-[[(4′-Chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885269-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(4′-Chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801177315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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